molecular formula C9H14BrF3 B2832508 1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane CAS No. 2144070-47-1

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane

Cat. No. B2832508
CAS RN: 2144070-47-1
M. Wt: 259.11
InChI Key: BJBSQTXSSWSGHH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane, also known as BTFMC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. BTFMC is a halocarbon, which is a type of organic compound that contains one or more halogen atoms. Halocarbons have a wide range of uses in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Synthesis and Chemical Transformations

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane is a compound that can be involved in various synthesis and chemical transformation processes due to its reactive functional groups. For instance, cyclohexane derivatives, including those with bromoethyl and trifluoromethyl groups, have been utilized in the isomerization of crystalline 1,2,3-tris(arylmethylene)cyclohexanes to 1,2,3-tris(arylmethyl)benzenes via reactions with gaseous hydrogen bromide, demonstrating the potential for structural rearrangements and the formation of new chemical entities (Frey, 1992).

Organometallic Chemistry

In organometallic chemistry, cyclohexane derivatives serve as important intermediates. For example, tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron, a cyclohexane-related compound, undergoes 1,3-dipolar cycloaddition reactions regio-, stereo-, and chemoselectively, yielding a spiro[4.5]decane system. This showcases the utility of cyclohexane derivatives in constructing complex organometallic frameworks with potential applications in catalysis and material science (Ong & Chien, 1996).

Material Science and Surface Chemistry

Cyclohexane derivatives are also explored in material science and surface chemistry. Silsesquioxanes, derived from cyclohexyltrichlorosilane, serve as models for silica surfaces, providing insights into the structure and reactivity of silica-based materials. This research aids in understanding and developing new materials with applications ranging from catalysis to electronics (Feher, Newman, & Walzer, 1989).

Synthetic Organic Chemistry

In synthetic organic chemistry, the manipulation of cyclohexane derivatives allows for the creation of new compounds with potential pharmaceutical and agrochemical applications. For instance, the stereochemical aspects of the formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes have been studied, providing valuable information on reaction mechanisms and stereochemical outcomes, which are crucial for the design of stereoselective synthetic routes (Wickham & Kitching, 1983).

Environmental Chemistry

Cyclohexane derivatives are examined in environmental chemistry as well, particularly in the context of brominated flame retardants. The structure characterization and thermal stabilities of brominated cyclohexane compounds, such as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, are important for understanding their behavior and fate in the environment, with implications for pollution control and environmental safety (Arsenault et al., 2008).

properties

IUPAC Name

1-(2-bromoethyl)-3-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBSQTXSSWSGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane

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